Agomelatine Acetic Acid, chemically known as N-(2-[7-methoxy-1-naphthalenyl]ethyl) acetamide, is a novel antidepressant that acts as a melatonergic agent. It was developed in the early 1990s by Servier Laboratories and approved for use in Europe in 2009. This compound is primarily indicated for the treatment of major depressive episodes and is recognized for its unique mechanism of action, which involves modulation of circadian rhythms and sleep-wake cycles.
Agomelatine is derived from the naphthalene family of compounds, specifically synthesized from 7-methoxy-1-tetralone. The compound's structural characteristics enable it to interact with melatonin receptors and serotonin receptors, making it a significant player in psychiatric pharmacotherapy.
Agomelatine is classified under several categories:
The synthesis of Agomelatine involves several steps, primarily starting from 7-methoxy-1-tetralone. Various methods have been documented, including:
Agomelatine has a molecular formula of C₁₅H₁₇N₁O₂ and a molecular weight of approximately 243.30 g/mol. Its structural representation includes:
The three-dimensional structure can be analyzed using computational chemistry tools to predict its interactions with biological targets .
Key molecular data includes:
Agomelatine undergoes various chemical reactions that are critical for its synthesis and potential modifications:
These reactions highlight Agomelatine's chemical versatility and potential for further derivatization in pharmaceutical applications .
Agomelatine's mechanism of action is multifaceted:
This dual action makes Agomelatine particularly effective in treating depression associated with sleep disturbances.
Relevant data such as melting point, boiling point, and pH stability are crucial for formulation development .
Agomelatine is primarily used in clinical settings for:
Research continues into its effectiveness for other neuropsychiatric conditions, highlighting its versatility as a therapeutic agent .
Agomelatine acetic acid (structurally related to melatonin) exerts its antidepressant effects through a unique dual-receptor pharmacology: high-affinity agonism at melatonin MT₁ (Ki = 0.1 nM) and MT₂ (Ki = 0.12 nM) receptors, coupled with selective antagonism at serotonin 5-HT₂C receptors (IC₅₀ = 270 nM) [1] [9]. This simultaneous action targets two pathophysiologically distinct pathways implicated in mood regulation. The MT₁/MT₂ agonism directly modulates circadian rhythms, while 5-HT₂C blockade disinhibits monoaminergic neurotransmission. Critically, these mechanisms operate synergistically rather than additively, as evidenced by the loss of antidepressant efficacy when either pathway is inhibited pharmacologically [1].
Agomelatine’s melatonergic agonism resynchronizes disrupted circadian rhythms by phase-advancing the suprachiasmatic nucleus (SCN), the master circadian pacemaker. In animal models of circadian disruption, agomelatine accelerates the re-entrainment of sleep-wake cycles by 40–50% compared to untreated controls [1]. This is mediated via MT₁ receptors inhibiting SCN electrical activity and MT₂ receptors modulating phase-shifting responses to light [1]. The 5-HT₂C antagonism complements this by reducing circadian misalignment caused by stress-induced serotonin surges. Clinical studies confirm that agomelatine improves sleep efficiency by 15–20% and normalizes cortisol rhythms within 2 weeks of treatment, whereas selective melatonin receptor agonists show slower and less robust effects [2] [4]. Table 1 summarizes key circadian parameters modulated by agomelatine:
Table 1: Circadian Rhythm Parameters Modulated by Agomelatine
Parameter | Effect of Agomelatine | Mechanism |
---|---|---|
Sleep Onset Latency | ↓ 25–35% | MT₁/MT₂ agonism in SCN |
REM Sleep Onset | Phase-advance by 45 ± 10 min | MT₂-mediated phase resetting |
Cortisol Peak Timing | Normalization to AM rhythm | SCN-pituitary-adrenal axis regulation |
Body Temperature Cycle | Amplitude ↑ 0.5°C | Thermoregulation via hypothalamic MT₁ |
The 5-HT₂C antagonism component critically enables prefrontal norepinephrine and dopamine release without affecting striatal dopaminergic pathways. In vivo microdialysis studies demonstrate that agomelatine (10–50 mg/kg) increases extracellular norepinephrine by 150% and dopamine by 80% in the rat frontal cortex, while levels in the nucleus accumbens remain unchanged [1] [8]. This anatomical specificity arises because 5-HT₂C receptors tonically inhibit norepinephrine/dopamine release in corticolimbic regions but not subcortical areas. Agomelatine’s neutral antagonism at constitutively active 5-HT₂C receptors normalizes serotonin’s inhibitory effects rather than suppressing basal activity, avoiding excessive monoamine release [1]. Consequently, locus coeruleus noradrenergic neurons show a 50% increase in firing rate, while ventral tegmental dopaminergic neurons exhibit increased burst firing specifically in projections to the prefrontal cortex [1] [8]. This disinhibition underlies agomelatine’s pro-cognitive effects and low risk of motor side effects.
Chronic stress depletes hippocampal brain-derived neurotrophic factor (BDNF) by 30–40% and suppresses neurogenesis, effects reversed by agomelatine via melatonergic-serotonergic synergy. In the chronic social defeat stress (CSDS) model, agomelatine (50 mg/kg) elevated BDNF mRNA by 2.5-fold and restored neurogenesis to 90% of control levels, quantified by doublecortin-positive newborn neurons [3]. This occurred through:
Notably, combining melatonin agonists with 5-HT₂C antagonists replicates this effect, confirming mechanistic synergy. Agomelatine’s neurogenic action is hippocampus-specific, with no significant changes observed in the hypothalamus or amygdala [3].
Agomelatine rescues stress-induced dendritic atrophy and excitatory synapse loss by modulating glutamate signaling and synaptic protein expression. In CSDS-exposed mice, agomelatine administration:
These effects involve blockade of stress-induced 5-HT₂C receptor hyperactivity, which normally suppresses glutamate release and promotes spine loss. Agomelatine’s MT₁ agonism further enhances synaptic plasticity by activating ERK1/2 and Akt kinases, increasing the surface expression of AMPA receptors [1]. Table 2 quantifies synaptic changes:
Table 2: Synaptic Plasticity Markers Modulated by Agomelatine in CSDS Models
Parameter | CSDS Only | CSDS + Agomelatine | Change |
---|---|---|---|
Dendritic Spine Density | 0.7 ± 0.1 spines/µm | 1.1 ± 0.2 spines/µm | ↑57% |
PSD-95 Protein Expression | 60 ± 5% of control | 105 ± 8% of control | ↑75% |
LTP Amplitude (CA1) | 120 ± 10% | 190 ± 15% | ↑58% |
BDNF Mature Form (mRNA) | 0.6 ± 0.1-fold | 1.4 ± 0.2-fold | ↑133% |
Electron microscopy confirms a 40% increase in excitatory synapses in agomelatine-treated groups, indicating structural remodeling [3]. This synaptic restoration correlates with behavioral recovery in depression models, confirming functional relevance.
CAS No.: 1000669-05-5
CAS No.: 155-57-7
CAS No.:
CAS No.:
CAS No.: